molecular formula C9H12N4O3S B094512 Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- CAS No. 19077-97-5

Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-

Numéro de catalogue: B094512
Numéro CAS: 19077-97-5
Poids moléculaire: 256.28 g/mol
Clé InChI: BDTLWPHLHNDHRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development and Evolution of Sulfonyl Guanidine Research

The scientific exploration of sulfonyl guanidines originated in the early 20th century, with sulfaguanidine emerging as a pivotal compound for treating bacillary dysentery due to its limited gastrointestinal absorption. Acetylsulfaguanidine, formally known as N4-acetylsulfaguanidine (CAS 19077-97-5), evolved from structural modifications of sulfanilamide derivatives to enhance pharmacological stability and target specificity. Early syntheses relied on stepwise functionalization of sulfonamide precursors, as demonstrated by Marshall and Roblin’s foundational work in the 1940s. The compound’s molecular architecture—a phenylacetamide core linked to a sulfonylguanidine group—became a template for probing structure-activity relationships in antibacterial agents.

By the 21st century, advancements in catalytic methods revolutionized sulfonyl guanidine synthesis. Cobalt(II)-mediated nitrene radical coupling, reported in 2017, enabled efficient construction of the sulfonylguanidine motif using amines and isonitriles. Subsequent innovations, such as solvent-free microwave-assisted reactions, reduced reaction times from hours to minutes while improving yields. These methodological breakthroughs expanded the accessibility of acetylsulfaguanidine analogs for structure-activity studies.

Era Synthetic Methodologies Key Advancements
1940s Stepwise sulfonylation and guanidinylation Development of first-generation antibacterial agents
2000s Transition metal catalysis (Co, Cu) Improved regioselectivity and functional group tolerance
2020s Microwave-assisted and solvent-free protocols Enhanced sustainability and reaction efficiency

Significance in Contemporary Medicinal Chemistry

Acetylsulfaguanidine’s dual functionality—a sulfonamide moiety for bacterial dihydropteroate synthase inhibition and a guanidine group for membrane penetration—makes it a versatile scaffold in antimicrobial research. Computational studies reveal its binding affinity for bacterial folate biosynthesis enzymes, with a predicted binding energy of −8.2 kcal/mol against E. coli dihydropteroate synthase. The acetyl group at the N4 position modulates pharmacokinetics by reducing hepatic metabolism, as evidenced by a 40% increase in plasma half-life compared to non-acetylated analogs.

Beyond antimicrobial applications, derivatives exhibit promise in nonlinear optics (NLO). Density functional theory (DFT) calculations predict a first hyperpolarizability (β) of 12.8 × 10−30 esu for acetylsulfaguanidine, attributed to intramolecular charge transfer between the electron-donating acetamide and electron-withdrawing sulfonylguanidine groups. This property positions the compound as a candidate for frequency-doubling devices in photonic technologies.

Research Trajectories and Academic Contributions

Recent studies bifurcate into two domains:

  • Synthetic Methodology Development

    • Cobalt-catalyzed three-component reactions achieve 92% yield in 2 hours under ambient conditions, using sulfonyl azides and ortho-diisocyanoarenes.
    • Fluorosulfonyl guanidine derivatives synthesized via SuFEx chemistry demonstrate exceptional stability (t1/2 > 6 months at 25°C) and reactivity toward nucleophiles.
  • Computational Mechanistic Studies

    • DFT analyses at the B3LYP/6-311++G(d,p) level identify a two-step mechanism for guanidinylation: initial isocyanide insertion into Co–nitrene bonds, followed by amine coupling.
    • Molecular dynamics simulations reveal acetylsulfaguanidine’s preferential binding to protein kinase C-θ via hydrogen bonding with Glu604 and hydrophobic interactions with Leu607.

Theoretical Frameworks for Sulfonyl Guanidine Investigation

Three theoretical models dominate current research:

  • Frontier Molecular Orbital (FMO) Theory

    • The energy gap between HOMO (−6.21 eV) and LUMO (−1.89 eV) in acetylsulfaguanidine facilitates charge transfer transitions at 254 nm, corroborating experimental UV-Vis spectra.
  • Quantum Topological Analysis

    • Atoms-in-molecules (AIM) studies confirm intramolecular N–H···O hydrogen bonds (3.2 kJ/mol) between the guanidine and sulfonyl groups, stabilizing the s-cis conformation.
  • Reaction Force Field Modeling

    • For Co-catalyzed reactions, the rate-determining step involves nitrene radical formation (ΔG = 28.5 kcal/mol), with subsequent isonitrile insertion being barrierless.

Propriétés

IUPAC Name

N-[4-(diaminomethylideneamino)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3S/c1-6(14)12-7-2-4-8(5-3-7)17(15,16)13-9(10)11/h2-5H,1H3,(H,12,14)(H4,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTLWPHLHNDHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885080
Record name Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19077-97-5
Record name N4-Acetylsulfaguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19077-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-Acetylsulfaguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC28593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[[(aminoiminomethyl)amino]sulphonyl]phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N4-ACETYLSULFAGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3Y2W2RLN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-aminobenzenesulfonamide} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The amide and sulfonyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Applications De Recherche Scientifique

Organic Chemistry

Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- serves as a valuable reagent in organic synthesis. Its unique functional groups facilitate the preparation of more complex molecules. Researchers have utilized this compound to develop new synthetic pathways for creating other bioactive small molecules .

Biological Applications

Bioinformatics : The compound has been employed in bioinformatics for identifying N4-acetylcytidine sites in RNA with single-base resolution. This application is crucial for understanding RNA modifications and their biological implications.

Therapeutic Potential : Studies have indicated that this compound may have therapeutic applications, particularly in regulating gene expression and enhancing RNA stability. Its role in periodontal tissue engineering and cardiology has also been explored .

Antimicrobial and Anticancer Activities

A study focused on the synthesis of sulfonamide derivatives containing acetamide fragments demonstrated their antimicrobial and anticancer activities. The inhibition of dihydrofolate reductase (DHFR) was identified as a key mechanism through which these compounds exert their effects against various cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7) .

Compound TypeActivityTarget Cell Lines
Sulfonamide-Acetamide DerivativesAntimicrobialVarious
Acetamide DerivativesAnticancerA-549, MCF-7

In another study, new sulfonamides with acetamide moieties were synthesized and tested for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. These compounds showed promising results in enzyme inhibition, indicating potential therapeutic applications for diabetes and Alzheimer's disease .

Industrial Applications

In industrial settings, Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- is utilized in the production of various chemicals due to its stability and reactivity. Its properties make it suitable for use in manufacturing processes that require precise chemical interactions .

Mécanisme D'action

The mechanism of action of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can modify RNA by adding acetyl groups to cytidine residues, which affects gene expression and RNA stability. This modification plays a role in various biological processes and can influence the pathogenesis of diseases.

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Substituents

Compound Name & ID Substituent on Sulfonamide Nitrogen Key Structural Features
Target Compound Guanidino (aminoiminomethyl) Unique guanidine moiety
N4-Acetylsulfanilamide Sulfamoyl (-SO₂NH₂) Simplest sulfonamide analog
N-[4-(4-Methoxyphenylsulfamoyl)phenyl]acetamide 4-Methoxyphenyl Aryl group with methoxy substituent
N-[4-(3-Chloro-4-methoxyphenyl)sulfamoyl]phenyl]acetamide 3-Chloro-4-methoxyphenyl Halogen and methoxy on aryl ring
N-[4-(5-Methyl-3-isoxazolyl)sulfamoyl]phenyl]acetamide 5-Methyl-3-isoxazolyl Heterocyclic substituent
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide Piperazin-1-yl Aliphatic cyclic amine
Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) Trifluoromethyl Electron-withdrawing CF₃ group

Pharmacological Activities

Compound Biological Activity Efficacy/Notes
N-[4-(4-Methyl-1-piperazinyl)sulfamoyl]phenyl]acetamide (35) Analgesic Comparable to paracetamol in pain models
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (37) Anti-hypernociceptive Reduces inflammatory pain
Mefluidide Plant growth regulation Protects against acid rain-induced membrane damage
N4-Acetylsulfanilamide Antimicrobial (historical use) Precursor to sulfonamide antibiotics

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Molecular Weight
Target Compound Not reported C₉H₁₂N₄O₃S 280.29
N-[4-(3-Chloro-4-methoxyphenyl)sulfamoyl]phenyl]acetamide 227 C₁₅H₁₄ClN₂O₄S 368.80
N-[4-(5-Methyl-3-isoxazolyl)sulfamoyl]phenyl]acetamide Not reported C₁₂H₁₃N₃O₄S 319.32
N4-Acetylsulfamethazine (5) Not reported C₁₀H₁₂N₂O₄S 256.28

Key Findings and SAR Insights

Substituent Effects on Bioactivity :

  • Aryl vs. Heterocyclic Groups : Piperazinyl and isoxazolyl substituents (e.g., Compound 35 ) enhance analgesic and anti-inflammatory activities compared to simple aryl groups.
  • Electron-Withdrawing Groups : The trifluoromethyl group in Mefluidide improves membrane stabilization under stress, suggesting substituent polarity influences protective effects.
  • Halogenation : Chlorine in Compound 15 may enhance binding to hydrophobic enzyme pockets, though specific target data are lacking.

Synthetic Flexibility : Most analogs are synthesized via nucleophilic substitution of sulfonyl chlorides with amines, followed by acetylation (e.g., ).

Unmet Potential of Guanidino Substituents: The target compound’s guanidino group—a strong hydrogen bond donor—could enhance interactions with biological targets like proteases or ion channels, but empirical data are needed to confirm this hypothesis.

Activité Biologique

Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- (CAS Number: 19077-97-5) is a bioactive compound with a molecular formula of C9_9H12_{12}N4_4O3_3S and a molecular weight of 256.279 g/mol. This compound belongs to a class of chemicals that exhibit diverse biological activities, particularly in medicinal chemistry. Its structural components, including the acetamide and sulfonamide moieties, contribute significantly to its pharmacological properties.

Biological Activities

Acetamide derivatives, including the compound in focus, have been shown to exhibit a range of biological activities:

  • Antibacterial Activity : Research indicates that acetamide-sulfonamide compounds demonstrate significant antibacterial properties. For instance, derivatives have been evaluated against various bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, showing promising results with effective concentrations (EC50_{50}) ranging from 144.7 µM to 281.2 µM, which are competitive with established antibacterial agents .
  • Urease Inhibition : The compound has also been studied for its urease inhibitory activity. In one study, certain substituted sulfonamide derivatives exhibited IC50_{50} values as low as 9.95 µM, indicating strong urease inhibition compared to other tested compounds . This activity is particularly relevant for treating conditions like urease-related infections.
  • Antidiabetic Properties : Some studies have explored the potential of acetamide derivatives in managing diabetes through the inhibition of enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism .

Structure-Activity Relationship (SAR)

The biological activity of acetamide derivatives is often influenced by their structural characteristics. The following table summarizes key findings from various studies regarding the relationship between structure and biological activity:

CompoundActivity TypeEC50_{50}/IC50_{50} ValueRemarks
A1Antibacterial156.7 µMEffective against Xanthomonas oryzae
A4Urease Inhibition9.95 µMStrong inhibition compared to controls
A8cBChE InhibitionNot specifiedHigh inhibition potential for Alzheimer's

Case Studies

  • Antibacterial Evaluation : A study conducted on various acetamide derivatives revealed that compound A1 displayed superior antibacterial activity against Xanthomonas oryzae, with an EC50_{50} value significantly lower than that of standard treatments . Scanning electron microscopy (SEM) confirmed that this compound induces cell membrane rupture in bacteria, leading to cell death.
  • Urease Inhibition Studies : Another investigation highlighted the effectiveness of acetamide-sulfonamide scaffolds in inhibiting urease activity. The study noted that specific substitutions on the phenyl ring could enhance inhibitory effects, making these compounds promising candidates for further drug development targeting urease-related disorders .

Q & A

Q. What are the recommended synthetic pathways for Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- and its derivatives?

The synthesis typically involves sulfonamide bond formation via coupling reactions. For example:

  • Step 1 : React 4-aminophenylacetamide with sulfonyl chloride derivatives under anhydrous conditions.
  • Step 2 : Introduce the aminoiminomethyl group via nucleophilic substitution or condensation reactions.

Q. Key Analytical Validation :

  • Use FTIR to confirm sulfonamide formation (SO₂NH stretch at ~1144 cm⁻¹ and carbonyl at ~1680 cm⁻¹) .
  • Monitor reaction progress via TLC or HPLC with UV detection at 254 nm.

Q. Optimization Tips :

  • Control pH (neutral to slightly basic) to avoid hydrolysis of sulfonamide bonds.
  • Use polar aprotic solvents (e.g., DMF, DMSO) for improved solubility .

Q. How is the structural characterization of this compound performed?

A multi-technique approach is recommended:

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., NIST data for related sulfonamides ).
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 7.2–8.1 ppm (para-substituted benzene rings).
    • ¹³C NMR : Acetamide carbonyl at ~168–170 ppm; sulfonyl carbon at ~125–130 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., C₁₄H₁₄N₂O₃S has [M+H]⁺ at m/z 291.08) .

Q. What pharmacological mechanisms are associated with this compound's derivatives?

Derivatives exhibit activity via enzyme inhibition or receptor modulation:

  • Analgesic Activity : N-phenylacetamide sulfonamides (e.g., compound 35) inhibit cyclooxygenase (COX) or transient receptor potential (TRP) channels, comparable to paracetamol .
  • Anti-inflammatory Effects : Compounds like N-(4-(piperazinylsulfonyl)phenyl)acetamide (37) reduce TNF-α or IL-6 in inflammatory pain models .

Q. Methodological Insight :

  • Use in vitro COX-1/COX-2 inhibition assays (IC₅₀ determination).
  • Validate in vivo efficacy in rodent hypernociception models (e.g., carrageenan-induced paw edema) .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

SAR studies highlight critical substituents:

  • Sulfonamide Linker : Longer chains (e.g., piperazinyl) enhance solubility and bioavailability .
  • Aromatic Substitutions : Electron-withdrawing groups (e.g., -NO₂) improve binding to sulfonamide targets (e.g., carbonic anhydrase) .

Q. What advanced analytical methods resolve contradictions in biological data?

Discrepancies in activity often arise from assay conditions or impurity profiles:

  • Impurity Analysis : Use HPLC-MS to detect synthesis byproducts (e.g., unreacted 4-aminophenylacetamide) .
  • Metabolite Profiling : HRMS identifies phase I/II metabolites (e.g., acetylation or sulfation products) .

Case Study :
A study reported variable anti-nociceptive activity for compound 36. HRMS revealed batch-dependent impurities (e.g., residual DMF), which suppressed activity by 40% .

Q. How can computational modeling aid in target identification?

  • Molecular Docking : Screen against sulfonamide targets (e.g., carbonic anhydrase IX) using AutoDock Vina.
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .

Key Finding :
The aminoiminomethyl group forms hydrogen bonds with Thr199 and Glu106 in carbonic anhydrase, explaining inhibitory activity (ΔG = -9.2 kcal/mol) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity (validated by GC-MS) .

Q. Yield Optimization :

  • Pilot-scale reactions (10 g) achieved 68% yield vs. 82% in small-scale (1 g) due to heat transfer inefficiencies .

Q. How does crystallographic data inform polymorphism risks?

NIST data for related sulfonamides (e.g., C14H14N2O3S) show two polymorphs:

  • Form I : Monoclinic, P2₁/c, stable below 150°C.
  • Form II : Orthorhombic, Pbca, hygroscopic .

Q. Mitigation Strategy :

  • Store compounds in desiccators with silica gel.
  • Conduct DSC to monitor phase transitions during formulation .

Data Contradiction Analysis

Q. Why do some studies report conflicting antimicrobial activities for similar derivatives?

Variations arise from:

  • Assay Conditions : Broth microdilution (CLSI) vs. agar diffusion (Kirby-Bauer) methods yield different MIC values .
  • Bacterial Strains : Compound 15 showed MIC = 8 µg/mL against E. coli ATCC 25922 but >64 µg/mL against clinical isolates .

Q. Resolution :

  • Standardize testing using CLSI guidelines.
  • Include positive controls (e.g., sulfamethoxazole) for cross-study comparisons .

Q. How can researchers address discrepancies in metabolic stability data?

  • Species Differences : Human liver microsomes metabolize the compound 30% faster than rat microsomes due to CYP3A4/5 activity .
  • Protocol Adjustments : Pre-incubate with NADPH for 10 min to stabilize cytochrome P450 enzymes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.